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Compound of Interest

Compound Name:
4-Amino-2-methylpyrimidine-5-

carboxylic acid

Cat. No.: B1267478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of 4-Amino-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of published

experimental spectra for this specific compound, this document focuses on predicted

spectroscopic data based on its chemical structure, alongside standardized experimental

protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 4-amino-2-methylpyrimidine-5-carboxylic acid[1]

Molecular Formula: C₆H₇N₃O₂[1]

Molecular Weight: 153.14 g/mol [1]

CAS Number: 769-52-8[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Amino-2-
methylpyrimidine-5-carboxylic acid. These predictions are based on established principles
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of NMR, IR, and Mass Spectrometry for the functional groups and structural motifs present in

the molecule.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 Singlet 1H Pyrimidine C6-H

~7.5 Broad Singlet 2H -NH₂

~2.4 Singlet 3H -CH₃

~12.5 Broad Singlet 1H -COOH

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~168 -COOH

~165 Pyrimidine C4-NH₂

~160 Pyrimidine C2-CH₃

~158 Pyrimidine C6

~108 Pyrimidine C5-COOH

~25 -CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (Amine)

3300-2500 Very Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1650 Strong N-H bend (Amine)

1600-1450 Medium-Strong Aromatic C=C and C=N stretch

~1250 Medium C-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

153 [M]⁺ (Molecular Ion)

136 [M-NH₃]⁺

108 [M-COOH]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 4-Amino-2-methylpyrimidine-5-carboxylic acid.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.
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Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to the DMSO-d₆ lock signal.

¹H NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 16 ppm.

Use a 90° pulse and an acquisition time of at least 2 seconds.

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the

carboxylic acid proton.

Typically, 16-64 scans are sufficient.

¹³C NMR Acquisition:

Acquire the spectrum with a spectral width of approximately 220 ppm.

Use a proton-decoupled pulse sequence.

A relaxation delay of 2-5 seconds is typically used.

A larger number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum

to the DMSO carbon signals at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4-Amino-2-methylpyrimidine-5-carboxylic acid with ~100 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place the mixture into a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum from 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

Sample Introduction:

For a solid sample, a direct insertion probe can be used. A small amount of the sample is

placed in a capillary tube at the end of the probe.
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Ionization (Electron Ionization - EI):

The sample is vaporized by heating the probe, and the gaseous molecules are bombarded

with a beam of electrons (typically at 70 eV).

Mass Analysis:

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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